3-(2-Acetoxyphenyl)-2-methyl-1-propene
Description
Contextualization within Acetoxyphenyl-Substituted Propene Compounds
Acetoxyphenyl-substituted propenes are a class of organic molecules characterized by a phenyl ring bearing an acetoxy group and a propene substituent. The specific placement of these functional groups—ortho, meta, or para—and the substitution pattern on the propene chain give rise to a diverse array of isomers, each with potentially distinct chemical properties and reactivity.
3-(2-Acetoxyphenyl)-2-methyl-1-propene is distinguished by the ortho-positioning of the acetoxy group relative to the 2-methyl-1-propene substituent. This specific arrangement has significant implications for the molecule's conformational behavior and electronic properties. The proximity of the ester and allyl groups can lead to steric interactions that influence the orientation of the substituents relative to the benzene (B151609) ring.
A potential synthetic route to the precursor of this compound, 2-(2-methylprop-2-en-1-yl)phenol, involves the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.orgbyjus.com In this pericyclic reaction, an allyl phenyl ether undergoes a libretexts.orglibretexts.org-sigmatropic rearrangement upon heating to yield an ortho-allyl phenol (B47542). wikipedia.orgbyjus.comlibretexts.org Subsequent acetylation of the phenolic hydroxyl group would then yield the target compound. The acetoxy group, in this context, often serves as a protecting group for the phenol, which can be readily removed to liberate the free hydroxyl functionality for further synthetic transformations. wikipedia.org
The properties and reactivity of this compound can be compared with its isomers, such as those with meta or para-acetoxy substitution. The electronic effect of the acetoxy group, being weakly activating and ortho-para directing, influences the reactivity of the aromatic ring in electrophilic substitution reactions.
Below is a comparative table of related acetoxyphenyl-substituted propene isomers. Due to the limited availability of experimental data for this compound, some values for related compounds are provided for context.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Position of Acetoxy Group |
| This compound | Not Available | C₁₂H₁₄O₂ | 190.24 | Ortho |
| 3-(3-Acetoxyphenyl)-2-methyl-1-propene | 890097-83-3 | C₁₂H₁₄O₂ | 190.24 | Meta |
| Chavicol Acetate (B1210297) (4-allylphenyl acetate) | 140-27-2 | C₁₁H₁₂O₂ | 176.21 | Para |
Data for isomers is provided for comparative purposes.
Significance as a Research Target in Modern Organic Synthesis
The significance of this compound in modern organic synthesis lies in its potential as a versatile building block. The presence of multiple functional groups—the acetoxy group, the aromatic ring, and the alkene—offers several avenues for synthetic manipulation.
The alkene moiety can undergo a variety of transformations, including oxidation, reduction, and addition reactions, allowing for the introduction of new functional groups. The aromatic ring can be further functionalized through electrophilic aromatic substitution, with the existing substituents directing the position of incoming electrophiles. The acetoxy group can be hydrolyzed to reveal a phenol, which can then participate in a range of reactions, such as etherification or the synthesis of more complex esters.
Styrene (B11656) derivatives, a class to which this compound is related, are known to be valuable precursors in the synthesis of fine chemicals and polymers. researchgate.netnih.gov Research in this area often focuses on the selective functionalization of the different reactive sites within the molecule. researchgate.netnih.gov
The potential research applications of this compound and its derivatives could span several areas:
Polymer Chemistry: As a functionalized monomer, it could be polymerized to create materials with specific properties conferred by the acetoxyphenyl group.
Medicinal Chemistry: The core structure could serve as a scaffold for the synthesis of more complex molecules with potential biological activity.
Materials Science: Derivatives of this compound could be explored for applications in areas such as liquid crystals or organic electronics.
The following table outlines potential research findings that could be targeted in studies involving this compound:
| Research Area | Potential Findings |
| Synthetic Methodology | Development of novel, high-yield synthetic routes to ortho-substituted acetoxyphenyl propenes. |
| Catalysis | Use as a ligand or substrate in transition-metal-catalyzed cross-coupling reactions. |
| Polymer Science | Investigation of its polymerization behavior and the properties of the resulting polymers. |
| Bioorganic Chemistry | Synthesis and biological evaluation of derivatives for potential therapeutic applications. |
Historical Overview of Related Structural Motifs in Chemical Literature
The study of molecules containing phenyl and propene units has a rich history in organic chemistry. The isolation and structural elucidation of naturally occurring compounds such as eugenol (B1671780) and safrole in the 19th century provided early examples of this structural motif. These discoveries spurred interest in the synthesis and chemical transformations of substituted phenols and allylbenzenes.
The development of synthetic methods in the late 19th and early 20th centuries, such as the Friedel-Crafts reaction, provided chemists with the tools to construct substituted aromatic compounds with greater control. The discovery of the Claisen rearrangement by Rainer Ludwig Claisen in 1912 was a landmark achievement, offering a reliable method for the synthesis of ortho-allylphenols. wikipedia.orgbyjus.com This reaction has since become a cornerstone of organic synthesis for the construction of substituted phenols and has been the subject of extensive mechanistic and synthetic studies.
The use of protecting groups, such as the acetate group for phenols, became a critical strategy in multi-step organic synthesis throughout the 20th century. wikipedia.org This approach allows for the selective reaction of one functional group in the presence of others, greatly expanding the complexity of molecules that can be synthesized. The history of phenols and their derivatives is also intertwined with their applications, from early uses as antiseptics to their current role as key intermediates in the chemical industry. nih.gov
The timeline below highlights key historical developments relevant to the structural motifs found in this compound:
1834: Pure phenol is isolated. nih.gov
1842: The structure of phenol is determined. nih.gov
Late 19th Century: Isolation and characterization of naturally occurring allylphenols like eugenol and chavicol.
1912: Rainer Ludwig Claisen reports the thermal rearrangement of allyl phenyl ether to ortho-allylphenol. wikipedia.orgbyjus.com
Mid-20th Century: Widespread adoption of protecting group strategies, including the use of acetates for phenols, in complex organic synthesis. wikipedia.org
Late 20th and 21st Centuries: Development of modern catalytic methods for the selective functionalization of alkenes and aromatic rings, enabling more efficient synthesis of complex molecules.
This historical context provides the foundation upon which the synthesis and potential applications of novel compounds like this compound are explored today.
Structure
3D Structure
Properties
IUPAC Name |
[2-(2-methylprop-2-enyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(2)8-11-6-4-5-7-12(11)14-10(3)13/h4-7H,1,8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMBMHSCDXADEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641191 | |
| Record name | 2-(2-Methylprop-2-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861009-82-7 | |
| Record name | 2-(2-Methylprop-2-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 2 Acetoxyphenyl 2 Methyl 1 Propene
Esterification-Based Synthetic Routes
This approach involves the initial synthesis of the phenolic precursor, 2-Hydroxyphenyl-2-methyl-1-propene, followed by its acetylation to yield the final product.
A plausible and well-established method for the synthesis of ortho-alkenyl phenols such as 2-Hydroxyphenyl-2-methyl-1-propene is through the Claisen rearrangement of a corresponding allyl phenyl ether. wikipedia.orgepa.govacs.orgresearchgate.netelectronicsandbooks.combenthamopenarchives.combyjus.comncsu.eduorganic-chemistry.orglibretexts.org This process typically involves two steps:
O-allylation of Phenol (B47542): Phenol is first deprotonated with a suitable base, such as potassium carbonate or sodium hydride, to form the phenoxide ion. This is followed by a Williamson ether synthesis, where the phenoxide is reacted with a methallyl halide (e.g., 3-chloro-2-methyl-1-propene) to form methallyl phenyl ether.
Claisen Rearrangement: The synthesized methallyl phenyl ether is then heated, typically to temperatures around 200°C, to induce a acs.orgacs.org-sigmatropic rearrangement. This concerted pericyclic reaction leads to the formation of the ortho-substituted product, 2-(2-methylprop-2-en-1-yl)phenol, which is an isomer of the target precursor. Subsequent isomerization of the double bond to a more stable conjugated position can yield 2-Hydroxyphenyl-2-methyl-1-propene. The rearrangement is often carried out in a high-boiling solvent or neat.
While the thermal Claisen rearrangement is common, Lewis acids can be employed to catalyze the reaction at lower temperatures.
Once the precursor 2-Hydroxyphenyl-2-methyl-1-propene is obtained, the final step is the acetylation of the phenolic hydroxyl group. This is commonly achieved using acetic anhydride (B1165640). The reaction can be performed with or without a catalyst.
Non-Catalytic Acetylation: Phenols are generally less reactive than alcohols and their acetylation with acetic anhydride alone often requires elevated temperatures. The reaction proceeds by the nucleophilic attack of the phenolic oxygen on one of the carbonyl carbons of acetic anhydride, with the subsequent elimination of an acetate (B1210297) ion.
Catalytic Acetylation: To enhance the reaction rate and allow for milder conditions, various catalysts can be employed. These can be broadly categorized as basic or acidic catalysts.
Base Catalysis: Bases such as pyridine (B92270) or triethylamine (B128534) are commonly used. They function by activating the acetic anhydride through the formation of a more reactive acetylpyridinium ion, or by deprotonating the phenol to form the more nucleophilic phenoxide ion. 4-(Dimethylamino)pyridine (DMAP) is a particularly effective catalyst.
Acid Catalysis: Protic acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, cobalt chloride) can catalyze the acetylation by protonating the carbonyl oxygen of acetic anhydride, thereby increasing its electrophilicity.
The choice of catalytic or non-catalytic conditions depends on the desired reaction rate, temperature, and the presence of other functional groups in the molecule.
| Catalyst | Acetylating Agent | Conditions | General Observations |
|---|---|---|---|
| None | Acetic Anhydride | High Temperature | Slow reaction, suitable for simple phenols. |
| Pyridine | Acetic Anhydride | Room Temperature to Reflux | Commonly used, acts as catalyst and solvent. |
| 4-(Dimethylamino)pyridine (DMAP) | Acetic Anhydride | Room Temperature | Highly efficient catalyst, often used in small amounts with a stoichiometric base. |
| Zinc Chloride (ZnCl₂) | Acetic Anhydride | Solvent-free, Room Temperature | Effective Lewis acid catalyst, mild conditions. |
| Expansive Graphite | Acetic Anhydride | Room Temperature or Reflux in CH₂Cl₂ | Reusable solid catalyst, environmentally friendly. |
Carbon-Carbon Bond Formation Strategies
An alternative synthetic approach involves the formation of one of the carbon-carbon bonds in the target molecule as a key step. This can be achieved through various palladium-catalyzed cross-coupling reactions.
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene. nih.govchemrxiv.orglibretexts.orgrsc.orgresearchgate.net In the context of synthesizing 3-(2-Acetoxyphenyl)-2-methyl-1-propene, a plausible route would involve the coupling of an acetoxyhalogenobenzene (e.g., 2-acetoxyiodobenzene or 2-acetoxybromobenzene) with 2-methyl-1-propene (isobutylene).
The catalytic cycle of the Heck reaction typically involves:
Oxidative Addition: The Pd(0) catalyst reacts with the acetoxyhalogenobenzene to form a Pd(II) intermediate.
Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond.
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
Reductive Elimination: The palladium-hydride species eliminates HX, and the Pd(0) catalyst is regenerated in the presence of a base.
The regioselectivity of the alkene insertion is a crucial aspect of this reaction.
| Aryl Halide Precursor | Alkene | Catalyst System | Base | Solvent |
|---|---|---|---|---|
| 2-Acetoxyiodobenzene | 2-Methyl-1-propene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF or Acetonitrile |
| 2-Acetoxybromobenzene | 2-Methyl-1-propene | PdCl₂(PPh₃)₂ | K₂CO₃ | DMA |
The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. youtube.comresearchgate.netprinceton.edunih.gov A potential Suzuki-Miyaura route to the target molecule could involve the coupling of a 2-acetoxyphenylboronic acid with a suitable vinyl halide, such as 2-bromo-1-propene, followed by isomerization, or more directly with a vinylborane (B8500763) derivative.
The catalytic cycle for the Suzuki-Miyaura coupling generally includes:
Oxidative Addition: A Pd(0) species reacts with the organic halide.
Transmetalation: The organoboron compound transfers its organic group to the palladium center, a step that is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.
This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.
| Organoboron Compound | Organic Halide | Catalyst System | Base | Solvent |
|---|---|---|---|---|
| 2-Acetoxyphenylboronic acid | 2-Bromo-1-propene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water |
| Potassium (2-acetoxyphenyl)trifluoroborate | 2-Bromo-1-propene | PdCl₂(dppf) | Cs₂CO₃ | THF/Water |
Beyond the Heck and Suzuki-Miyaura reactions, other cross-coupling methods could potentially be employed for the synthesis of this compound.
One such alternative is the Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.orgnih.govsustech.edu.cnorganic-chemistry.org A synthetic route could be envisioned where 2-acetoxyiodobenzene is coupled with a suitable alkyne, followed by selective reduction of the triple bond to a double bond. This multi-step approach offers another avenue for constructing the carbon framework.
Recent advances in C(sp2)-C(sp3) cross-coupling reactions, often utilizing nickel or photoredox catalysis, provide a growing toolbox for the formation of aryl-alkyl bonds. These methods could potentially be adapted for the direct coupling of an acetoxyaryl derivative with a suitable C3 alkyl partner.
Optimization of Reaction Conditions for Enhanced Yields and Purity
Claisen Rearrangement: The thermal Claisen rearrangement of allyl aryl ethers to ortho-allyl phenols typically requires elevated temperatures, often in the range of 150-250°C. semanticscholar.orglibretexts.orglibretexts.org The reaction time is inversely proportional to the temperature; higher temperatures generally lead to shorter reaction times. However, excessively high temperatures can lead to the formation of byproducts. For catalyzed versions of the reaction, such as with a zinc catalyst, the temperature can be significantly lower, around 55°C, with reaction times of approximately 40 minutes. benthamopenarchives.com The progress of the reaction is typically monitored using techniques like Thin Layer Chromatography (TLC).
Acetylation: The acetylation of phenols with acetic anhydride can be performed under various temperature conditions. Some methods advocate for solvent- and catalyst-free conditions at a moderate temperature of 60°C, achieving complete conversion in about 7 hours. mdpi.com Other approaches using a catalyst like sodium bicarbonate can proceed efficiently at room temperature, although the reaction may take up to 24 hours. researchgate.netmdpi.com The reaction time is a critical parameter to monitor to ensure complete conversion of the phenolic precursor without the degradation of the product.
Table 1: Illustrative Temperature and Time Dependencies for Analogous Reactions This data is representative of similar chemical transformations and not specific to this compound.
| Reaction Step | Temperature (°C) | Reaction Time | Catalyst | Typical Yield (%) |
|---|---|---|---|---|
| Claisen Rearrangement | 200-250 | 1-3 h | None (Thermal) | 60-80 |
| Claisen Rearrangement | 55 | 40 min | Zinc Powder | 80-95 |
| Acetylation | 60 | 7 h | None | >95 |
| Acetylation | Room Temp (25) | 24 h | Sodium Bicarbonate | 90-99 |
Claisen Rearrangement: The choice of solvent can significantly influence the rate and yield of the Claisen rearrangement. High-boiling, non-polar solvents are often used for the thermal rearrangement to achieve the necessary high temperatures. semanticscholar.org More recently, greener and more efficient solvent systems have been explored. For instance, propylene (B89431) carbonate, a non-toxic and biodegradable solvent, has been shown to enhance product yields and reduce reaction times compared to traditional solvents like 1,2-dichlorobenzene. semanticscholar.orgmedjchem.com For catalyzed reactions at lower temperatures, solvents like tetrahydrofuran (B95107) (THF) have proven effective. benthamopenarchives.com
Acetylation: Acetylation reactions can be performed in a variety of solvents or even under solvent-free conditions. mdpi.com When a solvent is used, its polarity can affect the reaction rate. For the sodium bicarbonate-catalyzed acetylation of phenols, toluene has been identified as an optimal solvent, leading to higher yields compared to ethyl acetate, acetonitrile, or dichloromethane. mdpi.com The use of solvent-free conditions offers a greener alternative, minimizing waste and simplifying product isolation. mdpi.comfrontiersin.org
Table 2: Illustrative Solvent Effects for Analogous Reactions This data is representative of similar chemical transformations and not specific to this compound.
| Reaction Step | Solvent | Conditions | Outcome |
|---|---|---|---|
| Claisen Rearrangement | Propylene Carbonate | Thermal | Enhanced yield, reduced time |
| Claisen Rearrangement | Tetrahydrofuran (THF) | 55°C, Zn catalyst | High yield |
| Acetylation | Toluene | Room Temp, NaHCO3 | >99% Yield |
| Acetylation | Solvent-Free | 60°C | High yield, green process |
Claisen Rearrangement: While the Claisen rearrangement can be induced thermally, the use of catalysts can significantly lower the required temperature and improve efficiency. Lewis acids are commonly employed to catalyze this rearrangement. princeton.edu For instance, zinc powder has been demonstrated as a simple, efficient, and recyclable catalyst for the rearrangement of allyl aryl ethers to ortho-allyl phenols in the liquid phase. benthamopenarchives.com Other Lewis acids such as bismuth triflate and chiral aluminum reagents have also been reported for similar transformations. benthamopenarchives.com The development of catalytic systems aims to provide milder reaction conditions and better control over regioselectivity.
Acetylation: The acetylation of phenols is often catalyzed by either acids or bases. A wide range of catalysts has been investigated to improve the efficiency and selectivity of this reaction. Simple inorganic bases like sodium bicarbonate have been shown to be effective promoters for the acetylation of phenols with acetic anhydride at room temperature. researchgate.netmdpi.com Metal salts, such as zinc chloride, have also been used as inexpensive and less toxic catalysts for acetylation under solvent-free conditions. asianpubs.org For more specialized applications, complex catalytic systems involving transition metals or organocatalysts have been developed. mdpi.comasianpubs.org The choice of catalyst can influence the reaction rate and the compatibility with other functional groups in the substrate.
Mechanistic Investigations of Formation Pathways
The formation of this compound proceeds through two distinct mechanistic pathways for each synthetic step.
Claisen Rearrangement: The aromatic Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement, which is a type of pericyclic reaction. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds through a concerted, cyclic transition state involving the redistribution of six electrons. libretexts.orglibretexts.org In the case of forming 2-(2-methyl-2-propen-1-yl)phenol, the precursor allyl (2-methylallyl) phenyl ether undergoes an intramolecular rearrangement where a new carbon-carbon bond is formed between the terminal carbon of the allyl group and the ortho position of the phenyl ring, concurrently with the cleavage of the ether's carbon-oxygen bond. libretexts.orglibretexts.org This initially forms a non-aromatic dienone intermediate, which then rapidly tautomerizes to the stable aromatic phenol product. libretexts.orglibretexts.org Isotopic labeling studies have confirmed the intramolecular nature and the specific connectivity changes of this rearrangement. acs.org
Acetylation: The mechanism of phenol acetylation with acetic anhydride typically involves the nucleophilic attack of the phenolic oxygen atom on one of the carbonyl carbons of the acetic anhydride molecule. mdpi.com This process can be uncatalyzed, especially at elevated temperatures, or catalyzed by an acid or a base. In a base-catalyzed mechanism, the base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the acetic anhydride. In an acid-catalyzed mechanism, the acid protonates a carbonyl oxygen of the acetic anhydride, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the neutral phenol. mdpi.com In both catalyzed and uncatalyzed pathways, the initial addition step is followed by the elimination of an acetate ion or acetic acid, respectively, to form the final acetylated product, this compound.
Chemical Reactivity and Transformation Pathways of 3 2 Acetoxyphenyl 2 Methyl 1 Propene
Electrophilic Addition Reactions of the Propene Moiety
The carbon-carbon double bond of the 2-methyl-1-propene group is a region of high electron density, making it susceptible to attack by electrophiles. libretexts.orglibretexts.org These reactions proceed through the formation of a carbocation intermediate, and the regioselectivity is generally dictated by the stability of this intermediate. ulethbridge.ca
Halogenation and Hydrohalogenation Processes
Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is an expected reaction. This process typically occurs with anti-stereochemistry. utdallas.edu The reaction with bromine, for instance, would yield 1,2-dibromo-3-(2-acetoxyphenyl)-2-methylpropane.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the propene group is predicted to follow Markovnikov's rule. libretexts.orgmasterorganicchemistry.com Protonation of the double bond will occur at the terminal carbon (C1) to form the more stable tertiary carbocation at the C2 position. Subsequent attack by the halide ion will lead to the formation of 2-halo-3-(2-acetoxyphenyl)-2-methylpropane. libretexts.org
It is important to note that under conditions of low halogen concentration and the presence of a radical initiator, allylic halogenation can occur, where a hydrogen atom on the methyl group adjacent to the double bond is substituted by a halogen. youtube.comlibretexts.org
Hydration and Hydroboration-Oxidation Reactions
Hydration: Acid-catalyzed hydration involves the addition of water across the double bond. Similar to hydrohalogenation, this reaction is expected to follow Markovnikov's rule, proceeding through the most stable carbocation intermediate. The product of this reaction would be 3-(2-acetoxyphenyl)-2-methyl-2-propanol. utdallas.edu
Hydroboration-Oxidation: This two-step process provides a route to the anti-Markovnikov addition of water. wikipedia.org The hydroboration step involves the syn-addition of a borane (B79455) reagent (e.g., BH₃·THF) across the double bond, with the boron atom adding to the less substituted carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group. wikipedia.org This sequence would yield 3-(2-acetoxyphenyl)-2-methyl-1-propanol. The hydroboration-oxidation of styrene (B11656) derivatives is a well-established method for producing β-phenethyl alcohols. rsc.orgnsf.gov
| Reaction | Reagents | Regioselectivity | Expected Product |
|---|---|---|---|
| Acid-Catalyzed Hydration | H₂O, H⁺ (e.g., H₂SO₄) | Markovnikov | 3-(2-Acetoxyphenyl)-2-methyl-2-propanol |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Anti-Markovnikov | 3-(2-Acetoxyphenyl)-2-methyl-1-propanol |
Epoxidation and Dihydroxylation Strategies
Epoxidation: The reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form an epoxide. youtube.com This reaction is a concerted process that results in the formation of 2-methyl-2-( (2-acetoxyphenyl)methyl)oxirane. Epoxides are valuable synthetic intermediates. libretexts.org
Dihydroxylation: The conversion of the alkene to a vicinal diol (a glycol) can be achieved through two main stereochemical pathways.
Syn-dihydroxylation: This can be accomplished using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃), or with cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.org This would produce 3-(2-acetoxyphenyl)-2-methyl-1,2-propanediol with the two hydroxyl groups on the same side of the original double bond.
Anti-dihydroxylation: This is typically achieved by first forming an epoxide, followed by acid-catalyzed ring-opening with water. libretexts.orgchadsprep.com The nucleophilic attack of water on the protonated epoxide occurs from the side opposite the epoxide oxygen, resulting in the formation of the same diol product but with the hydroxyl groups on opposite sides.
Reactions Involving the Acetoxy Group
The acetoxy group is an ester functionality and is susceptible to nucleophilic acyl substitution reactions.
Ester Hydrolysis and Transesterification
Ester Hydrolysis: The acetoxy group can be hydrolyzed to a hydroxyl group under either acidic or basic conditions, a reaction also known as saponification when carried out with a base. libretexts.orglibretexts.orgchemguide.co.uk
Acid-catalyzed hydrolysis: Heating the compound with an aqueous acid (e.g., H₂SO₄) will produce 2-(2-methyl-2-propen-1-yl)phenol and acetic acid. This reaction is reversible. libretexts.orgchemguide.co.uk
Base-catalyzed hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521) (NaOH), followed by an acidic workup, will also yield 2-(2-methyl-2-propen-1-yl)phenol and a carboxylate salt. This reaction is irreversible. libretexts.orgucalgary.ca Base-catalyzed hydrolysis is often preferred for preparative purposes due to its irreversibility. jk-sci.com
Transesterification: This process involves the exchange of the alkoxy or aryloxy group of an ester. rsc.org By reacting 3-(2-Acetoxyphenyl)-2-methyl-1-propene with an alcohol in the presence of an acid or base catalyst, the acetyl group can be transferred to the alcohol, forming a new ester and the corresponding phenol (B47542). researchgate.netresearchgate.nettu-clausthal.de For example, reaction with methanol (B129727) could yield methyl acetate (B1210297) and 2-(2-methyl-2-propen-1-yl)phenol.
| Reaction | Conditions | Products | Key Features |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., H₂SO₄), Heat | 2-(2-methyl-2-propen-1-yl)phenol + Acetic Acid | Reversible |
| Base-Catalyzed Hydrolysis | 1. Aqueous Base (e.g., NaOH), Heat 2. Acid Workup | 2-(2-methyl-2-propen-1-yl)phenol + Acetate Salt | Irreversible |
| Transesterification | Alcohol (e.g., CH₃OH), Acid or Base Catalyst | 2-(2-methyl-2-propen-1-yl)phenol + New Ester (e.g., Methyl Acetate) | Equilibrium-driven |
Acyl Group Substitutions and Transformations
The acetoxy group can participate in further transformations. One notable reaction is the Fries rearrangement, where an aryl ester is converted to a hydroxy aryl ketone upon treatment with a Lewis acid catalyst (e.g., AlCl₃). For this compound, this rearrangement could potentially lead to the formation of isomeric acetylphenols, where the acetyl group migrates from the phenolic oxygen to the aromatic ring, typically at the ortho and para positions relative to the hydroxyl group.
Aromatic Ring Functionalization
The presence of the acetoxy and methallyl groups on the benzene (B151609) ring significantly influences its reactivity towards aromatic functionalization. The acetoxy group, being an ortho, para-directing group, activates the ring towards electrophilic attack, while also offering possibilities for directed metalation strategies.
The acetoxy group is an activating, ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.commasterorganicchemistry.com This is due to the lone pairs of electrons on the oxygen atom being able to donate electron density into the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the substitution. The bulky nature of the acetoxy group and the adjacent methallyl group may lead to steric hindrance, potentially favoring substitution at the para position over the ortho position.
Common electrophilic aromatic substitution reactions that this compound could undergo include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group (-NO2) at the positions ortho and para to the acetoxy group.
Halogenation: The introduction of a halogen (e.g., Br, Cl) can be achieved using reagents like Br2 in the presence of a Lewis acid catalyst (e.g., FeBr3). The substitution pattern would again be ortho and para to the acetoxy group.
Sulfonation: Treatment with fuming sulfuric acid (H2SO4/SO3) would lead to the introduction of a sulfonic acid group (-SO3H) at the ortho and para positions.
Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, would also be directed to the ortho and para positions. However, Friedel-Crafts reactions can sometimes be complicated by the presence of the acetoxy group, which can coordinate with the Lewis acid catalyst.
Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-3-(2-acetoxyphenyl)-2-methyl-1-propene and 6-Nitro-3-(2-acetoxyphenyl)-2-methyl-1-propene |
| Bromination | Br₂, FeBr₃ | 4-Bromo-3-(2-acetoxyphenyl)-2-methyl-1-propene and 6-Bromo-3-(2-acetoxyphenyl)-2-methyl-1-propene |
| Sulfonation | H₂SO₄, SO₃ | 4-(3-(2-Acetoxyphenyl)-2-methyl-1-propenyl)benzenesulfonic acid and 2-(3-(2-Acetoxyphenyl)-2-methyl-1-propenyl)benzenesulfonic acid |
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.cabaranlab.orgorganic-chemistry.orgharvard.edu This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the proton at the ortho position. The resulting aryllithium species can then be trapped with various electrophiles.
The acetoxy group is a known, albeit weak, directing metalation group. organic-chemistry.org The coordination of the organolithium reagent to the carbonyl oxygen of the acetoxy group would direct deprotonation to the adjacent ortho position (the 3-position of the phenyl ring). However, the presence of the methallyl group at the 2-position introduces significant steric hindrance, which might impede this process. A stronger directing group or carefully optimized reaction conditions might be necessary to achieve efficient ortho-lithiation. Should the ortho-lithiation be successful, a wide range of electrophiles could be introduced at this position.
Table 2: Potential Electrophiles for Trapping in Directed Ortho Metalation
| Electrophile | Functional Group Introduced |
|---|---|
| CO₂ | Carboxylic acid (-COOH) |
| DMF | Aldehyde (-CHO) |
| I₂ | Iodine (-I) |
| R-X (alkyl halide) | Alkyl group (-R) |
Radical Reactions and Controlled Polymerization Tendencies
The 2-methyl-1-propene moiety in this compound is susceptible to radical reactions. The allylic protons on the methylene (B1212753) group are particularly prone to abstraction by radical initiators, leading to the formation of a resonance-stabilized allylic radical. This radical can then participate in various subsequent reactions.
The presence of the double bond also suggests a potential for polymerization. nih.gov In the presence of radical initiators, this compound could undergo free-radical polymerization to form a polymer with a poly(isobutylene) backbone and pendant 2-acetoxyphenyl groups. The steric hindrance from the methyl group on the double bond might influence the rate and degree of polymerization.
Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, could potentially be employed to synthesize polymers with well-defined molecular weights and low dispersity. nih.gov This would require the introduction of a suitable initiating group onto the molecule or the use of a specific chain transfer agent.
Rearrangement Reactions and Isomerization Processes
Allyl-substituted aromatic compounds can undergo isomerization reactions, typically involving the migration of the double bond. For instance, allylbenzene (B44316) is known to isomerize to (E)- and (Z)-propenylbenzene under basic conditions. researchgate.net Similarly, this compound could potentially isomerize to the thermodynamically more stable internal alkene, 3-(2-acetoxyphenyl)-2-methyl-2-propene, where the double bond is conjugated with the aromatic ring. This isomerization can be catalyzed by bases or transition metals.
Another potential rearrangement is the Claisen rearrangement, which is characteristic of allyl aryl ethers. While this compound is not an ether, if the acetoxy group were to be hydrolyzed to a hydroxyl group, the resulting 2-(2-methyl-2-propen-1-yl)phenol could undergo a thermal or acid-catalyzed Claisen rearrangement to yield a mixture of ortho- and para-allylphenols.
Cycloaddition Reactions
The double bond of the methallyl group in this compound can participate in cycloaddition reactions. These reactions are valuable for the construction of cyclic structures.
The alkene functionality in this compound makes it a potential dipolarophile for [3+2] cycloaddition reactions. rsc.orgmdpi.commdpi.com In this type of reaction, a 1,3-dipole reacts with a dipolarophile (the alkene) to form a five-membered heterocyclic ring. Examples of 1,3-dipoles that could react with the methallyl group include nitrones, azides, and nitrile oxides.
The regioselectivity and stereoselectivity of these cycloadditions would be influenced by both electronic and steric factors. The electronic nature of the aromatic ring and the steric bulk of the methyl group and the acetoxyphenyl group would play a significant role in determining the outcome of the reaction. For example, reaction with a nitrone could lead to the formation of an isoxazolidine (B1194047) ring. Theoretical studies, such as those employing molecular electron density theory (MEDT), can be used to predict the feasibility and selectivity of such cycloaddition reactions. rsc.orgmdpi.com
Table 3: Potential 1,3-Dipoles for [3+2] Cycloaddition with this compound
| 1,3-Dipole | Resulting Heterocycle |
|---|---|
| Nitrone (R-CH=N⁺(O⁻)-R') | Isoxazolidine |
| Azide (R-N₃) | Triazoline |
| Nitrile Oxide (R-C≡N⁺-O⁻) | Isoxazoline |
Photocycloaddition Reactions and Stereoselectivity
Information regarding the photocycloaddition reactions of this compound is not available in the reviewed literature. Photocycloaddition reactions, typically [2+2] cycloadditions, involve the union of two unsaturated molecules under the influence of light to form a cyclobutane (B1203170) ring. The stereoselectivity of such reactions is highly dependent on the nature of the excited state (singlet or triplet) and the steric and electronic properties of the reacting molecules. For intramolecular reactions, the length and flexibility of the tether connecting the reacting groups are critical in determining the stereochemical outcome. Without experimental data for this compound, no specific discussion on its behavior or the stereoselectivity of its potential products can be provided.
Elimination Reactions
Specific studies on the elimination reactions of this compound or its derivatives (where the acetoxy group might act as a leaving group or influence a nearby leaving group) have not been found. The principles of regioselectivity and stereoselectivity in elimination reactions are well-established but cannot be directly applied to this compound without experimental validation.
Regioselectivity in elimination reactions determines which constitutional isomer of an alkene is formed when multiple possibilities exist. This is often governed by Zaitsev's rule, which predicts that the more substituted (and generally more stable) alkene will be the major product. masterorganicchemistry.com Conversely, Hofmann elimination occurs when a sterically bulky base is used, favoring the formation of the less substituted alkene. The specific outcome for a derivative of this compound would depend on the reaction conditions (base, solvent) and the nature of the leaving group, none of which are documented.
Stereoselectivity in elimination reactions concerns the preferential formation of one stereoisomer (e.g., E vs. Z) over another. In E2 reactions, the stereochemical outcome is dictated by the stereochemistry of the starting material due to the requirement for an anti-periplanar arrangement between the proton being removed and the leaving group. chemistrysteps.com This means that different diastereomers of a reactant will lead to different stereoisomers of the product. libretexts.org E1 reactions, which proceed through a planar carbocation intermediate, generally favor the formation of the more thermodynamically stable trans (E) alkene. libretexts.orgmasterorganicchemistry.com As no experimental studies on elimination reactions for this specific compound are available, no data on its stereoselective outcomes can be presented.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Acetoxyphenyl 2 Methyl 1 Propene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. A full analysis of 3-(2-Acetoxyphenyl)-2-methyl-1-propene would involve several NMR methods.
High-Resolution 1H NMR and 13C NMR Analysis for Structural Nuances
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each unique proton and carbon atom in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the vinyl protons of the propene group, the allylic methylene (B1212753) protons, the methyl group on the double bond, and the methyl protons of the acetate (B1210297) group. The chemical shifts (δ) of these signals, their integration (relative number of protons), and their splitting patterns (spin-spin coupling) would confirm the connectivity of the molecule.
Similarly, the ¹³C NMR spectrum would display a unique resonance for each carbon atom, including those in the phenyl ring, the propene unit, and the acetoxy group. The chemical shifts would be indicative of the hybridization and electronic environment of each carbon.
However, specific, experimentally determined ¹H and ¹³C NMR data tables for this compound are not available in the public domain, preventing a detailed analysis of its structural nuances.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity Elucidation
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for establishing detailed connectivity within a molecule.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling correlations, for instance, between the allylic methylene protons and the vinyl protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively assigning the protons to their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing key information to piece together the molecular fragments, such as the connection between the propene side chain and the acetoxyphenyl ring.
Without experimental 2D NMR data, a definitive elucidation of the connectivity and spatial relationships within this compound remains speculative.
Dynamic NMR Studies for Conformational Exchange and Rotational Barriers
Dynamic NMR (DNMR) studies are employed to investigate time-dependent processes such as conformational changes or restricted rotation around single bonds. For this compound, DNMR could potentially be used to study the rotational barrier around the bond connecting the phenyl ring to the propene side chain. Such studies would provide insights into the molecule's flexibility and the energy barriers between different conformations. No such dynamic NMR studies for this specific compound have been identified.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.
Detailed Vibrational Mode Assignments and Band Interpretation
The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. Key vibrational modes would include:
C=O stretching of the ester group.
C-O stretching of the ester group.
C=C stretching of the aromatic ring and the alkene.
=C-H stretching of the aromatic and vinyl groups.
C-H stretching of the methyl and methylene groups.
Various bending and out-of-plane vibrations.
A detailed assignment of these vibrational modes requires either experimental data from isotopically labeled compounds or, more commonly, high-level computational chemistry calculations. Specific experimental IR and Raman spectra with detailed band assignments for this compound are not currently available.
Conformational Analysis via Vibrational Spectroscopy
Vibrational spectroscopy can also be used to study conformational isomers (conformers), as different spatial arrangements of atoms can give rise to distinct vibrational frequencies. By comparing experimental spectra with the calculated spectra for different possible conformers, it is sometimes possible to determine the dominant conformation in a given state (solid, liquid, or gas). Such a conformational analysis for this compound has not been reported in the reviewed literature.
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique for the structural elucidation of organic compounds by providing information about their molecular weight and fragmentation patterns. For this compound, mass spectrometric analysis offers deep insights into its elemental composition and structural features.
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. While experimental HRMS data for this compound is not extensively documented in the reviewed literature, its theoretical exact mass can be calculated from its molecular formula, C₁₂H₁₄O₂.
The monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, and ¹⁶O). This theoretical value serves as a crucial benchmark for confirming the compound's identity in an experimental setting, often with a mass accuracy requirement of less than 5 ppm. researchgate.net
Table 1: Theoretical Exact Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄O₂ |
| Monoisotopic Mass | 190.09938 Da |
Electron Ionization (EI) mass spectrometry induces fragmentation of the parent molecule, creating a unique pattern of fragment ions that serves as a molecular fingerprint. The fragmentation of this compound can be predicted based on the established fragmentation behavior of its constituent functional groups: the phenyl acetate moiety and the allylic side chain. nih.govlibretexts.org
A primary and highly characteristic fragmentation pathway for phenyl acetates involves the elimination of a neutral ketene (B1206846) molecule (CH₂=C=O, 42 Da). researchgate.net This rearrangement reaction results in the formation of the corresponding phenol (B47542). Another common pathway for esters is the cleavage of the C-O bond, leading to the loss of an acetyl radical (•COCH₃, 43 Da) to form an ion at m/z 147, or the formation of the acetyl cation (CH₃CO⁺) at m/z 43. miamioh.edu
The allylic side chain can undergo cleavage at the benzylic position, which is the bond between the aromatic ring and the side chain, a common fragmentation point for aromatic compounds. miamioh.edu This could lead to the formation of ions corresponding to the side chain or the aromatic portion.
Proposed Key Fragmentation Pathways:
Neutral Loss of Ketene: The molecular ion (m/z 190) undergoes a rearrangement to eliminate a neutral ketene molecule, yielding a radical cation of 2-(2-methyl-2-propen-1-yl)phenol at m/z 148. This is often a significant peak for acetylated phenols. researchgate.net
Formation of Acetyl Cation: Cleavage of the ester bond can result in the formation of a stable acetyl cation (CH₃CO⁺) at m/z 43, which is frequently observed as a base peak for acetate esters. miamioh.edu
Loss of Acetoxy Radical: The molecular ion can lose an acetoxy radical (•O-COCH₃, 59 Da), leading to the formation of a cation at m/z 131.
Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the propene side chain can lead to various fragments, including a potential tropylium (B1234903) ion (m/z 91) after rearrangement, a common feature in the mass spectra of compounds containing a benzyl (B1604629) group.
Table 2: Proposed Mass Fragments of this compound
| m/z | Proposed Ion Structure | Neutral Loss |
|---|---|---|
| 190 | [C₁₂H₁₄O₂]⁺• (Molecular Ion) | - |
| 148 | [M - CH₂CO]⁺• | Ketene (42 Da) |
| 131 | [M - •OCOCH₃]⁺ | Acetoxy radical (59 Da) |
| 91 | [C₇H₇]⁺ | - |
Tandem mass spectrometry (MS/MS) is a powerful technique used to further investigate the fragmentation pathways of selected precursor ions. researchgate.net In an MS/MS experiment, a specific ion from the initial mass spectrum (MS1) is selected, isolated, and then subjected to further fragmentation through collision-induced dissociation (CID) to produce a secondary mass spectrum (MS2) of "daughter" or product ions. researchgate.net
While specific MS/MS experimental data for this compound is not available in the reviewed literature, the technique would be invaluable for confirming the proposed fragmentation pathways. For instance, the ion at m/z 148, proposed to be the result of ketene loss, could be selected as the precursor ion. The resulting daughter ions in the MS2 spectrum would provide definitive evidence for the structure of this fragment and offer deeper insight into subsequent fragmentation steps. This method allows for the establishment of clear relationships between precursor and product ions, significantly enhancing the confidence in structural assignments. nih.gov
X-ray Crystallography of Derivatives and Co-crystals
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, confirming the molecule's connectivity and stereochemistry.
A comprehensive search of the scientific literature did not yield any published X-ray crystallographic structures for this compound or its closely related synthetic intermediates or analogs. The compound's liquid nature at room temperature may present challenges for single-crystal growth, a prerequisite for X-ray diffraction analysis.
Should a crystalline derivative or analog be synthesized and analyzed, the resulting data would provide unambiguous confirmation of the molecular structure. This would include the planar geometry of the phenyl ring, the conformation of the acetoxy group relative to the ring, and the precise geometry of the 2-methyl-1-propene side chain. Such structural data is foundational for understanding the molecule's physical and chemical properties.
In the absence of a crystal structure for this compound or a suitable analog, an analysis of its crystal packing and intermolecular interactions remains theoretical.
If a crystal structure were determined, this analysis would focus on identifying the non-covalent forces that govern how molecules are arranged in the crystal lattice. For this compound, key interactions would likely include:
Van der Waals forces: These ubiquitous, weak interactions would be significant in the packing of the hydrocarbon portions of the molecules.
π-π stacking: The aromatic phenyl rings could potentially stack on top of each other, an interaction common in aromatic compounds that influences crystal density and stability.
C-H···O interactions: Weak hydrogen bonds between carbon-hydrogen donors (from the phenyl and methyl groups) and the oxygen acceptors of the carbonyl group could play a role in directing the crystal packing.
Understanding these interactions is crucial as they dictate many of the material's bulk properties, such as melting point, solubility, and polymorphism.
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₂H₁₄O₂ |
| Ketene | C₂H₂O |
Computational Chemistry and Theoretical Studies on 3 2 Acetoxyphenyl 2 Methyl 1 Propene
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) Studies on Optimized Geometries and Conformational Landscapes
No published Density Functional Theory (DFT) studies specifically detailing the optimized geometries and conformational landscapes of 3-(2-Acetoxyphenyl)-2-methyl-1-propene were found. Such studies would typically involve calculations to determine the lowest energy arrangement of the atoms in the molecule, as well as exploring other stable conformations and the energy barriers between them.
Ab Initio Methods for Electronic Properties and Bonding Analysis
There is no available research that has employed ab initio methods to investigate the electronic properties and perform a detailed bonding analysis for this compound. These calculations would provide fundamental insights into the molecule's electronic behavior, such as its charge distribution and the nature of its chemical bonds.
Vibrational Spectroscopy Simulations and Comparison with Experimental Data
Prediction of IR and Raman Spectra
No computational studies predicting the infrared (IR) and Raman spectra of this compound have been reported in the scientific literature. Theoretical spectra, once calculated, would serve as a valuable tool for interpreting experimental spectroscopic data.
Potential Energy Distribution Analysis
A Potential Energy Distribution (PED) analysis, which is crucial for the precise assignment of vibrational modes to specific molecular motions, has not been performed for this compound according to available records.
Reactivity and Reaction Mechanism Studies
There is a lack of computational research into the reactivity and potential reaction mechanisms involving this compound. Theoretical investigations in this area would help to understand its chemical behavior and potential transformations.
Transition State Analysis for Reaction Pathways
Transition state analysis is a critical component of computational chemistry for elucidating reaction mechanisms. By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products, which proceeds through a high-energy transition state. For a molecule like this compound, this analysis can predict the feasibility of various reactions, such as cycloadditions or rearrangements.
For instance, in a hypothetical [3+2] cycloaddition reaction, computational methods like Density Functional Theory (DFT) can be employed to locate and characterize the transition state structures. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy implies a faster reaction. All considered [3+2] cycloaddition processes are initiated by the attack of the most nucleophilic atom in one molecule to the most electrophilic atom in the other. researchgate.net These types of interactions favor the formation of specific isomers. researchgate.net
Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. wikipedia.orglibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity. A smaller gap generally suggests higher reactivity. mdpi.com
For this compound, the HOMO is likely to be located on the electron-rich propene and phenyl groups, making it a potential nucleophile. The LUMO, conversely, represents the molecule's ability to accept electrons, indicating its electrophilic character. In a reaction, the interaction between the HOMO of one molecule and the LUMO of another governs the initial stages of the reaction. youtube.com The analysis of the HOMO-LUMO gap can provide insights into the molecule's stability and potential reaction pathways. researchgate.net
Table 1: Hypothetical Frontier Orbital Energies for Reactivity Analysis
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| This compound | -6.5 | -1.2 | 5.3 |
| Reactant A | -7.0 | -0.8 | 6.2 |
| Reactant B | -5.8 | -1.5 | 4.3 |
Molecular Electron Density Theory (MEDT) for Cycloaddition Mechanisms
Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding the mechanisms of cycloaddition reactions. rsc.org This theory posits that changes in electron density, rather than orbital interactions, are the primary drivers of chemical reactivity. rsc.org For a compound like this compound participating in a cycloaddition, MEDT can be used to analyze the global electron density transfer (GEDT) at the transition state. researchgate.netsemanticscholar.org
A significant GEDT value indicates a polar reaction mechanism, which can influence the reaction rate and selectivity. mdpi.com By analyzing the flow of electron density between the reacting molecules, MEDT can distinguish between concerted and stepwise mechanisms. mdpi.com For example, in a [3+2] cycloaddition, a bonding evolution theory (BET) study, which is a part of MEDT, can reveal whether the new chemical bonds are formed simultaneously or sequentially. semanticscholar.orgresearchgate.net
Regioselectivity and Stereoselectivity Prediction and Rationalization
Computational chemistry is an invaluable tool for predicting and explaining the regioselectivity and stereoselectivity of organic reactions. rsc.org For reactions involving this compound, different orientations of the reacting molecules can lead to various regioisomers and stereoisomers. DFT calculations can be used to determine the activation energies for all possible reaction pathways. mdpi.com
The pathway with the lowest activation energy corresponds to the major product. For instance, in a cycloaddition reaction, the formation of one regioisomer over another can be rationalized by analyzing the electronic and steric interactions in the transition states. researchgate.net The preference for endo or exo stereoisomers can also be determined by comparing the relative energies of the corresponding transition states. semanticscholar.org
Table 2: Calculated Relative Energies for Different Reaction Pathways
| Pathway | Regioisomer | Stereoisomer | Activation Energy (kcal/mol) | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| 1 | A | endo | 15.2 | 0.0 |
| 2 | A | exo | 17.5 | +2.3 |
| 3 | B | endo | 18.1 | +2.9 |
| 4 | B | exo | 19.8 | +4.6 |
Note: This table presents hypothetical data to illustrate how computational results are used to predict selectivity.
Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis is a computational method used to study the interactions between orbitals within a molecule. nih.gov It provides a detailed picture of charge distribution, hybridization, and hyperconjugative interactions. For this compound, NBO analysis can reveal stabilizing interactions, such as the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals. researchgate.net
These hyperconjugative interactions can significantly impact the molecule's conformation and reactivity. For example, the interaction between the π-orbitals of the double bond and the σ*-orbitals of adjacent C-H or C-C bonds can be quantified. NBO analysis can also elucidate the nature of intramolecular hydrogen bonds and other non-covalent interactions that might influence the molecule's structure. researchgate.net
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. rsc.org For a flexible molecule like this compound, MD simulations can explore its conformational landscape and identify the most stable conformers. nih.gov These simulations can also provide insights into how the molecule's shape and flexibility change in different solvent environments. nih.gov
By simulating the molecule's motion, MD can reveal important information about its interactions with solvent molecules and how these interactions might affect its reactivity. For example, the presence of a solvent can stabilize certain transition states or conformations, thereby influencing the outcome of a reaction. The results from MD simulations can be analyzed to calculate various properties, such as root-mean-square deviation (RMSD) and radial distribution functions (RDF), which provide a quantitative measure of the molecule's structural dynamics. nih.gov
Synthetic Applications and Derivatization Strategies Involving 3 2 Acetoxyphenyl 2 Methyl 1 Propene
Role as a Building Block in Complex Organic Synthesis
The unique arrangement of the aromatic ring, the ester, and the alkene functionality in 3-(2-Acetoxyphenyl)-2-methyl-1-propene provides a powerful platform for constructing intricate molecular architectures. It serves as a key starting material or intermediate in multi-step synthetic sequences.
While direct application in drug synthesis is not extensively documented, the structure of this compound is analogous to intermediates used in the preparation of pharmaceutically active compounds. For instance, substituted 2-methyl-2-phenylpropionic acid derivatives are recognized as important intermediates for antihistaminic drugs google.comgoogle.com. The methallyl group on the phenyl ring can be transformed into the requisite propionic acid side chain through established oxidation methods. This positions this compound as a potential precursor for creating libraries of compounds for drug discovery. The synthesis of key intermediates for narcotic analgesics often involves building blocks with piperidine and phenyl rings, highlighting the importance of functionalized phenyl derivatives in pharmaceutical synthesis researchgate.net.
The general pathway to convert this building block into a pharmaceutical intermediate would involve two key steps:
Hydrolysis of the Acetate (B1210297): The acetate group can be easily hydrolyzed under basic or acidic conditions to yield the corresponding phenol (B47542), 2-(2-methyl-2-propenyl)phenol.
Oxidation of the Allyl Group: The 2-methyl-1-propene side chain can then be oxidatively cleaved, for example, using ozonolysis followed by an oxidative workup, or by using stronger oxidizing agents like potassium permanganate (B83412), to form a carboxylic acid group, yielding a substituted phenylpropionic acid derivative.
These derivatives are core structures in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens."
The ortho-allylphenol substructure, readily accessible from this compound via deacetylation, is a classic precursor for the synthesis of benzofuran derivatives. The synthesis of furan rings is a significant area of organic chemistry, with methods like the Paal-Knorr synthesis being fundamental for preparing these heterocycles from 1,4-dicarbonyl compounds organic-chemistry.org. More advanced, metal-catalyzed methods have also been developed to construct furan rings organic-chemistry.orgresearchgate.net.
A prominent reaction for ortho-allyl phenols is palladium-catalyzed oxidative cyclization. In this process, a palladium(II) catalyst coordinates to the alkene of the methallyl group and the phenolic oxygen, facilitating an intramolecular attack to form a five-membered furan ring fused to the benzene (B151609) ring, resulting in a 2,2-dimethyl-2,3-dihydrobenzofuran or, after subsequent oxidation, a 2-methylbenzofuran.
Another powerful reaction is the Claisen rearrangement. Upon heating, the allyl phenyl ether (formed by deacetylation followed by re-etherification, or more directly from rearrangement of the allyl group from oxygen to carbon if starting from an allyl phenyl ether) undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to form a new carbon-carbon bond, leading to functionalized phenols that can be precursors to various heterocyclic systems wikipedia.orgamanote.com.
Derivatization for Advanced Material Science Applications (e.g., polymerizable monomers, liquid crystal precursors)
The chemical structure of this compound contains moieties that are of interest in material science. The methallyl group offers a site for polymerization, while the phenyl acetate core can be elaborated into structures suitable for liquid crystals.
The terminal double bond of the methallyl group can participate in addition polymerization reactions, similar to styrene (B11656) or methyl methacrylate, to produce polymers with pendant 2-acetoxyphenyl groups. These functional groups along the polymer backbone can be subsequently modified, for example, by hydrolysis to phenolic groups, to alter the polymer's properties, such as solubility, thermal stability, and adhesion.
The rigid phenyl ring is a common component of mesogens (molecules that form liquid crystals). While this compound itself is not a liquid crystal, it can be a precursor to such materials. By modifying the structure to enhance its molecular anisotropy (rod-like or disc-like shape), liquid crystalline properties can be induced. Potential modifications include:
Esterification: Hydrolysis of the acetate followed by esterification with long-chain carboxylic acids or aromatic carboxylic acids (e.g., benzoic acid derivatives).
Cross-Coupling: Conversion of the phenol (from hydrolysis) to a triflate, followed by Suzuki or Sonogashira coupling to attach other aromatic rings, extending the rigid molecular core.
Preparation of Functionalized Analogs and Chemical Libraries
The creation of chemical libraries with diverse functionalities is crucial for screening for biological activity and for structure-property relationship studies. This compound is an excellent starting point for generating such libraries due to its multiple reactive sites.
Diverse functional groups can be introduced at three primary locations on the molecule: the aromatic ring, the acetate group, and the allyl side chain.
Aromatic Ring Functionalization: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the ortho/para-directing acetoxy and alkyl groups would typically guide new substituents to the positions 4 and 6.
Acetate Group Modification: The acetate can be hydrolyzed to a phenol, which serves as a handle for a wide array of transformations, including O-alkylation (Williamson ether synthesis), esterification, and conversion to a sulfonate ester for cross-coupling reactions researchgate.net.
Allyl Group Transformation: The double bond is amenable to many reactions, such as hydrogenation, halogenation, epoxidation, and dihydroxylation.
The following table outlines potential derivatization reactions:
| Molecular Site | Reaction Type | Reagents/Conditions | Resulting Functional Group |
|---|---|---|---|
| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |
| Aromatic Ring | Bromination | Br₂, FeBr₃ | Bromo (-Br) |
| Acetate Group | Hydrolysis | NaOH, H₂O/EtOH | Phenol (-OH) |
| Acetate Group (via Phenol) | Etherification | R-X, K₂CO₃ | Ether (-OR) |
| Allyl Group | Hydrogenation | H₂, Pd/C | Isobutyl group |
| Allyl Group | Epoxidation | m-CPBA | Epoxide |
| Allyl Group | Dihydroxylation | OsO₄, NMO | Diol (-CH(OH)CH₂(OH)) |
Controlling the stereochemistry and regiochemistry of reactions is paramount in modern organic synthesis. The structure of this compound allows for the application of several selective synthetic strategies.
Regioselectivity:
Hydroboration-Oxidation: The reaction of the methallyl double bond with borane (B79455) followed by oxidative workup (H₂O₂, NaOH) would regioselectively produce the anti-Markovnikov alcohol at the terminal carbon.
Oxymercuration-Demercuration: This reaction would yield the Markovnikov alcohol, though with the 2-methyl substituent, a tertiary alcohol would be formed.
Stereoselectivity:
Asymmetric Dihydroxylation: Using the Sharpless asymmetric dihydroxylation protocol (using AD-mix-α or AD-mix-β), the double bond can be converted into a chiral diol with high enantioselectivity.
Asymmetric Epoxidation: While more challenging for non-allylic alcohols, specific catalysts can achieve enantioselective epoxidation of the double bond.
Furthermore, palladium-catalyzed reactions, which are renowned for their selectivity, can be employed. For example, palladium-catalyzed allylic substitution reactions on related allylic acetates proceed with high levels of regio- and stereocontrol organic-chemistry.orgorganic-chemistry.org. Although the acetate in the title compound is on the phenyl ring, derivatization of the allyl group (e.g., allylic oxidation to introduce a leaving group) would open up pathways for these powerful C-C and C-N bond-forming reactions.
Green Chemistry Principles in the Synthesis and Reactions of 3 2 Acetoxyphenyl 2 Methyl 1 Propene
Atom Economy and Waste Minimization in Synthetic Routes
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov An ideal reaction would have 100% atom economy, meaning all the atoms from the reactants are incorporated into the final product, generating no waste. acs.org
In the context of synthesizing 3-(2-Acetoxyphenyl)-2-methyl-1-propene, the choice of synthetic route significantly impacts the atom economy. A common approach to forming the acetoxyphenyl moiety involves the esterification of a corresponding phenol (B47542). For instance, the reaction of 2-(2-methyl-1-propenyl)phenol with acetic anhydride (B1165640) is a plausible route.
Hypothetical Atom Economy Calculation for the Synthesis of this compound:
| Reactant 1: 2-(2-methyl-1-propenyl)phenol | Reactant 2: Acetic Anhydride | Desired Product: this compound | Byproduct: Acetic Acid |
| Formula: C₁₀H₁₂O | Formula: C₄H₆O₃ | Formula: C₁₂H₁₄O₂ | Formula: C₂H₄O₂ |
| Molar Mass: 148.19 g/mol | Molar Mass: 102.09 g/mol | Molar Mass: 190.24 g/mol | Molar Mass: 60.05 g/mol |
To calculate the percent atom economy for this reaction, the following formula is used:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
In this case:
% Atom Economy = (190.24 / (148.19 + 102.09)) x 100 ≈ 76.0%
This calculation demonstrates that while a significant portion of the reactants' atoms are incorporated into the desired product, a notable amount is converted into the acetic acid byproduct. To improve atom economy and minimize waste, alternative synthetic strategies could be explored. For example, an addition reaction, which characteristically has a high atom economy, could be envisioned if a suitable starting material were available.
Waste minimization extends beyond atom economy to include the reduction of solvents, separation agents, and energy consumption. Strategies such as running reactions at higher concentrations or in solvent-free conditions, and recycling solvents and catalysts are crucial for minimizing the environmental footprint of the synthesis of this compound.
Use of Safer Solvents and Reaction Media
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. nih.gov The ideal green solvent is non-toxic, non-flammable, readily available from renewable resources, and easily recycled. mdpi.com
Solvent-Free Conditions
Conducting reactions under solvent-free conditions is a highly effective green chemistry approach. gctlc.orgcmu.edu This method eliminates the need for a solvent altogether, thereby preventing pollution, reducing costs associated with solvent purchase and disposal, and simplifying product purification. gctlc.org
For the synthesis of this compound, a solvent-free Fries rearrangement of a precursor aryl ester could be a viable green alternative to traditional methods that employ hazardous solvents. semanticscholar.org The Fries rearrangement is a classic method for synthesizing hydroxyaryl ketones, which can be precursors to the target molecule. researchgate.netjocpr.com Research on the solvent-free Fries rearrangement of other aromatic esters has shown that catalysts like p-toluenesulfonic acid can be effective, offering a more environmentally friendly option compared to corrosive and problematic Lewis acids like aluminum chloride. semanticscholar.orgresearchgate.netjocpr.com
Catalytic Methods for Sustainable Synthesis
Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates, improve selectivity, and reduce energy consumption, all while being used in small amounts and often being recyclable. acs.org
Organocatalysis and Biocatalysis Applications
Organocatalysis: This field utilizes small organic molecules as catalysts. These catalysts are often derived from readily available natural products and are generally less toxic and more stable than many metal-based catalysts. For transformations involved in the synthesis of this compound, chiral organocatalysts could be employed to introduce stereocenters with high enantioselectivity, if required for a specific application.
Biocatalysis: The use of enzymes as catalysts offers several green advantages. srce.hr Enzymes operate under mild conditions of temperature and pH, are highly selective, and are biodegradable. researchgate.netmdpi.com For the synthesis of this compound or its precursors, lipases could be used for the enantioselective acylation of a corresponding alcohol, or other enzymes could be employed for the asymmetric reduction of a double bond if a chiral version of the molecule were desired. researchgate.net Biocatalytic approaches can significantly reduce the environmental impact of chemical processes by avoiding the use of harsh reagents and protecting groups. researchgate.netmdpi.com
Energy Efficiency in Chemical Transformations
The pursuit of energy efficiency in chemical synthesis is a cornerstone of green chemistry, aiming to reduce the environmental and economic costs associated with chemical production. For the synthesis and subsequent reactions of this compound, several advanced techniques can be employed to minimize energy consumption while enhancing reaction outcomes. These methods, including microwave-assisted synthesis, sonochemistry, and photochemistry, offer significant advantages over conventional heating methods by providing alternative energy sources that can lead to shorter reaction times, milder conditions, and improved yields.
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatic reductions in reaction times and increases in product yields. anton-paar.comnih.gov This technique utilizes the ability of polar molecules and ions to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. anton-paar.comcem.de In the context of synthesizing and transforming this compound, microwave irradiation can be strategically applied to various reaction steps.
The synthesis of this compound itself can be optimized using microwave heating. For instance, in a Claisen-Schmidt condensation to form a chalcone precursor, which shares structural similarities with the target compound, microwave irradiation has been shown to significantly shorten reaction times from hours to minutes. nih.govfrontiersin.orgsemanticscholar.org Similarly, esterification or acetylation steps to introduce the acetoxy group can be accelerated under microwave conditions. chemicaljournals.com
Key advantages of microwave-assisted synthesis include:
Reduced Reaction Times: Reactions that typically take hours or even days to complete under conventional heating can often be finished in minutes. nih.govchemicaljournals.com
Improved Yields: The rapid and uniform heating can minimize the formation of side products, leading to higher yields of the desired compound. nih.govchemicaljournals.com
Solvent-Free Reactions: In some cases, microwave assistance can enable solvent-free reactions, further enhancing the green credentials of the synthesis. chemicaljournals.commdpi.com
The optimization of a microwave-assisted synthesis of an arylpropene derivative would involve a systematic study of various reaction parameters, as illustrated in the following hypothetical data table:
| Parameter | Variation | Observed Effect on Yield and Reaction Time |
| Temperature (°C) | 80, 100, 120, 140 | Higher temperatures generally lead to faster reactions, but may also increase byproduct formation. An optimal temperature balances reaction rate and selectivity. |
| Irradiation Power (W) | 100, 200, 300 | Power level affects the rate of heating. The appropriate power setting depends on the solvent and reactants. |
| Reaction Time (min) | 5, 10, 15, 20 | Optimization aims for the shortest time required for complete conversion of starting materials. |
| Catalyst Loading (mol%) | 1, 2, 5 | Microwave heating can sometimes reduce the required amount of catalyst. |
| Solvent | Toluene (B28343), DMF, Ethanol, Solvent-free | The choice of solvent is crucial as its dielectric properties determine its ability to absorb microwave energy. cem.de |
By systematically varying these parameters, a highly efficient and optimized protocol for the synthesis of this compound can be developed, adhering to the principles of energy efficiency. anton-paar.com
Sonochemical Approaches
For the synthesis and reactions of this compound, sonochemistry offers several potential benefits in line with green chemistry principles:
Enhanced Reaction Rates: The intense local conditions created by cavitation can significantly increase the speed of chemical transformations. organic-chemistry.org
Improved Mass Transfer: The mechanical effects of ultrasound, such as microstreaming, can enhance mass transport, particularly in heterogeneous reactions. nih.gov
Milder Conditions: Sonication can often promote reactions at lower bulk temperatures and pressures compared to conventional methods, thus saving energy. ekb.eg
Reduced Induction Periods: Ultrasound can help to initiate reactions more quickly by overcoming activation energy barriers.
A hypothetical application of sonochemistry in a reaction involving this compound, such as a Heck coupling reaction to further functionalize the molecule, could be optimized by studying the following parameters:
| Parameter | Variation | Observed Effect on Reaction Outcome |
| Frequency (kHz) | 20-100 | Lower frequencies generally produce more intense cavitation effects. nih.gov |
| Acoustic Power (W/cm²) | Low, Medium, High | Higher power increases the intensity of cavitation, but excessive power can lead to decoupling. |
| Temperature (°C) | 25, 40, 60 | Higher temperatures can decrease the intensity of cavitation, so an optimal temperature needs to be found. |
| Solvent | Toluene, Acetonitrile, Water | Solvent properties such as vapor pressure and surface tension influence the cavitation threshold. |
The use of sonochemistry can lead to more energy-efficient and time-saving synthetic protocols. iosrjournals.org
Photochemical Reactions for Mild Conditions
Photochemistry, the study of chemical reactions initiated by the absorption of light, provides a powerful method for conducting transformations under exceptionally mild conditions, often at room temperature. nih.gov This approach aligns well with the green chemistry principle of energy efficiency, as it can avoid the need for high temperatures. The reactivity of a molecule is significantly altered in its electronically excited state, allowing for unique chemical transformations that are not accessible through thermal methods. nih.gov
The structure of this compound contains an allylic system, which is known to participate in a variety of photochemical reactions. rsc.orgnih.gov For instance, photochemical allylic bromination using N-bromosuccinimide (NBS) and light is a well-established method for introducing a bromine atom at the allylic position, which can then be used for further synthetic modifications. pearson.com
Another relevant application is the use of photoredox catalysis. nih.gov This technique employs a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, generating radical intermediates under mild conditions. nih.gov This could be applied to the C-H functionalization of the methyl group or the aromatic ring of this compound.
The benefits of using photochemical reactions include:
Mild Reaction Conditions: Many photochemical reactions can be carried out at or below room temperature, significantly reducing energy consumption for heating.
High Selectivity: Light can often be used to selectively activate a specific part of a molecule, leading to high regio- and stereoselectivity.
Access to Unique Reactivity: Photochemistry can enable the formation of strained and complex molecular architectures that are difficult to achieve with traditional thermal methods. nih.gov
A hypothetical photochemical transformation of this compound is summarized in the table below:
| Reaction Type | Reagents and Conditions | Potential Product | Green Advantage |
| Allylic Bromination | NBS, visible light, CCl₄ | 3-(2-Acetoxyphenyl)-2-(bromomethyl)-1-propene | Avoids the use of high temperatures and harsh radical initiators. pearson.com |
| [2+2] Photocycloaddition | Alkene, UV light, photosensitizer | Cyclobutane (B1203170) derivative | Formation of complex carbocyclic rings in a single, atom-economical step. nih.gov |
| Photoredox-mediated C-H Arylation | Aryl halide, photocatalyst, visible light, base | Arylated derivative of this compound | Mild conditions for C-C bond formation, avoiding harsh organometallic reagents. nih.gov |
Process Intensification and Continuous Flow Chemistry Applications
Process intensification refers to the development of innovative equipment and techniques that offer significant improvements in chemical manufacturing, leading to smaller, safer, and more energy-efficient processes. mdpi.com Continuous flow chemistry is a prime example of process intensification, where reactants are continuously pumped through a reactor, and the product is collected at the outlet. nih.govaurigeneservices.com This approach offers numerous advantages over traditional batch processing, particularly for the synthesis of fine chemicals like this compound. mdpi.commdpi.com
Key advantages of continuous flow chemistry include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which can lead to higher yields and selectivities. aurigeneservices.com
Improved Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions. aurigeneservices.com
Scalability: Scaling up a continuous process is often simpler and more predictable than scaling up a batch reaction. It typically involves running the process for a longer duration or using multiple reactors in parallel.
Access to Novel Reaction Conditions: Flow reactors can be operated at high pressures and temperatures that are not easily accessible in batch reactors, potentially enabling new reaction pathways. scispace.com
The synthesis of this compound could be adapted to a continuous flow process. For example, a multi-step synthesis could be "telescoped" into a single continuous sequence, where the output of one reactor is directly fed into the next, eliminating the need for isolation and purification of intermediates. mdpi.com
A hypothetical continuous flow setup for a key reaction step, such as a palladium-catalyzed cross-coupling to form the aryl-alkene bond, is outlined below:
| Parameter | Control in Flow Chemistry | Advantage |
| Residence Time | Precisely controlled by the flow rate and reactor volume. | Allows for fine-tuning of the reaction to maximize conversion and minimize byproducts. mdpi.com |
| Temperature | Uniform and rapid heating and cooling. | Prevents the formation of hot spots and degradation of sensitive compounds. |
| Stoichiometry | Accurate control of reagent ratios through precise pumping. | Minimizes waste and ensures efficient use of starting materials. |
| Pressure | Can be elevated to increase reaction rates or suppress solvent boiling. | Enables reactions to be run at temperatures above the solvent's boiling point. |
By implementing continuous flow technology, the synthesis of this compound can be made more efficient, safer, and more environmentally friendly, aligning with the core tenets of process intensification and green chemistry.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing 3-(2-Acetoxyphenyl)-2-methyl-1-propene, and how should data inconsistencies be addressed?
- Methodological Answer :
- Techniques : Use 1H/13C NMR to confirm the aromatic acetoxy group and methyl substitution patterns. IR spectroscopy can validate the acetoxy (C=O stretch ~1740 cm⁻¹) and alkene (C=C stretch ~1640 cm⁻¹) groups. Mass spectrometry (MS) verifies molecular weight (e.g., via ESI or EI ionization).
- Data Conflicts : If NMR shifts conflict with literature (e.g., due to solvent effects), perform experiments in deuterated solvents like CDCl3 or DMSO-d6 and compare with computational predictions (e.g., DFT-calculated chemical shifts). Cross-reference crystallographic data from analogous compounds (e.g., X-ray structures in ) to resolve ambiguities .
Q. What are the optimal storage conditions for this compound to ensure stability?
- Methodological Answer :
- Short-term : Store at -4°C under inert gas (N2/Ar) to prevent oxidation of the alkene moiety.
- Long-term : Use -20°C in amber vials to avoid photodegradation. Monitor purity via HPLC or TLC periodically. Analogous compounds (e.g., ) show similar degradation risks under ambient conditions .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer :
- Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and transition-state geometries. Compare with experimental results from structurally similar dienophiles (e.g., ’s applications in polymer synthesis).
- Solvent Effects : Simulate reaction pathways in polar (acetonitrile) vs. non-polar (toluene) solvents to optimize regioselectivity. Validate predictions using small-scale reactions monitored by GC-MS .
Q. How to resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Replication : Standardize assay conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects.
- Purity Analysis : Use HPLC-MS to confirm compound integrity (≥95% purity; see ’s standards). Compare with analogs (e.g., ’s amino-propanol derivatives) to identify structure-activity relationships (SAR).
- Meta-Analysis : Apply statistical tools (e.g., PCA) to disentangle confounding variables like assay sensitivity or solvent toxicity .
Experimental Design & Data Analysis
Q. What synthetic routes are feasible for this compound, and how to optimize yield?
- Methodological Answer :
- Route 1 : Friedel-Crafts alkylation of 2-acetoxyphenol with 2-methyl-1-propene derivatives (e.g., methallyl chloride, ). Use Lewis acids (e.g., AlCl3) in anhydrous dichloromethane at 0–5°C to minimize side reactions.
- Route 2 : Heck coupling between 2-acetoxyphenylboronic acid and 2-methyl-1-propene. Optimize with Pd(OAc)₂ catalyst and phosphine ligands (e.g., PPh₃) in DMF at 80°C.
- Yield Improvement : Monitor reaction progress via TLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How to analyze contradictory NMR data for this compound in different solvents?
- Methodological Answer :
- Variable Solvent NMR : Acquire spectra in CDCl3, DMSO-d6, and acetone-d6 to assess solvent-induced shifts. Assign peaks using 2D techniques (COSY, HSQC).
- Computational Validation : Compare experimental shifts with DFT-predicted values (e.g., Gaussian09). For example, acetoxy proton shifts may vary by 0.2–0.5 ppm in polar vs. non-polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
